molecular formula C12H11N3O3 B5516824 N-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

N-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B5516824
M. Wt: 245.23 g/mol
InChI Key: RLWXZXBKSWDKQF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-methylphenyl group and the dioxo-tetrahydropyrimidine structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-2-4-8(5-3-7)13-11(17)9-6-10(16)15-12(18)14-9/h2-6H,1H3,(H,13,17)(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWXZXBKSWDKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of 4-methylphenylamine with cyanoacetic acid derivatives under controlled conditions. One common method includes the condensation of 4-methylphenylamine with ethyl cyanoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Scientific Research Applications

N-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
  • N-(4-nitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
  • N-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Uniqueness

N-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to the presence of the 4-methylphenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .

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